Arg-Gly-Asp-Ser-Pro

Integrin Targeting Nanoparticle Drug Delivery Cancer Cell Uptake

RGDSP is a linear pentapeptide optimized for surface-immobilized cell adhesion applications, not soluble systemic targeting. The Ser-Pro C-terminal extension enhances conformational presentation and monolayer stability in serum-containing culture, outperforming shorter linear analogs like RGDS in long-term hMSC attachment. Validated for covalent conjugation to carboxylic acid-terminated SAMs, HA hydrogels, and PEG-based scaffolds, it provides an animal-component-free alternative to complex ECM coatings. This product is ideal for biomaterials labs engineering defined, bioinert cell-adhesive microenvironments where broad-spectrum integrin engagement (αvβ3, αvβ5, α5β1) and stable surface presentation are critical performance parameters.

Molecular Formula C20H34N8O9
Molecular Weight 530.5 g/mol
Cat. No. B15598878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Gly-Asp-Ser-Pro
Molecular FormulaC20H34N8O9
Molecular Weight530.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H34N8O9/c21-10(3-1-5-24-20(22)23)16(33)25-8-14(30)26-11(7-15(31)32)17(34)27-12(9-29)18(35)28-6-2-4-13(28)19(36)37/h10-13,29H,1-9,21H2,(H,25,33)(H,26,30)(H,27,34)(H,31,32)(H,36,37)(H4,22,23,24)/t10-,11-,12-,13-/m0/s1
InChIKeyUXXZBPSVURDVEU-CYDGBPFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Gly-Asp-Ser-Pro (RGDSP) Procurement Guide: RGD-Containing Linear Peptide for Integrin-Mediated Cell Adhesion and Biomaterial Functionalization


Arg-Gly-Asp-Ser-Pro (RGDSP) is a linear pentapeptide containing the minimal integrin-recognition motif Arg-Gly-Asp (RGD), originally identified as the cell adhesion site in fibronectin [1]. RGDSP functions as a competitive ligand for RGD-binding integrins including αvβ3, αvβ5, and α5β1 [2]. Unlike cyclic RGD peptides engineered for high-affinity subtype selectivity, RGDSP is characterized by its broad-spectrum integrin recognition and is primarily employed as a surface-immobilized adhesion cue rather than a soluble antagonist [3]. The peptide is widely used to functionalize biomaterial surfaces, hydrogels, and self-assembled monolayers to promote cell attachment, spreading, and maintenance of progenitor cell phenotypes in defined culture systems [4].

Why Generic RGD Peptide Substitution Fails: Evidence-Based Differentiation of Arg-Gly-Asp-Ser-Pro


RGD-containing peptides are not functionally interchangeable. Linear sequences (RGDS, RGDSP, GRGDSP) and cyclic variants (c(RGDfK), RGD-4C) exhibit distinct integrin binding profiles, affinities, and intended applications [1]. Cyclic RGD peptides demonstrate high-affinity and subtype-selective binding (e.g., c(RGDfK) for αvβ3 with nanomolar affinity), making them suitable for soluble targeting and molecular imaging applications [2]. Conversely, linear RGDSP shows broad-spectrum binding with lower affinity, rendering it suboptimal for systemic targeting but well-suited for surface immobilization where high local density can be achieved via covalent conjugation [3]. Substituting RGDSP with a cyclic analog in a surface-functionalization context may reduce cell adhesion efficiency due to altered presentation geometry, while using shorter linear analogs (e.g., RGDS) may compromise the stability of immobilized monolayers under extended serum-containing culture conditions [4]. The specific sequence context—particularly the Ser-Pro terminal extension—influences peptide conformation, surface accessibility, and biological performance in ways that are not captured by generic RGD classification.

Arg-Gly-Asp-Ser-Pro Quantitative Evidence: Head-to-Head Performance Comparisons in Integrin Binding, Surface Functionalization, and 3D Culture


RGDSP vs. Cyclic RGD (c(RGDfC)): Differential Integrin Binding and Cellular Uptake

In a controlled microfluidic nanoparticle study comparing linear RGDSP against cyclic RGD (c(RGDfC)), the cyclic peptide exhibited strong αvβ3-mediated internalization in U87MG glioma cells (abrogated by anti-αvβ3 antibody), whereas linear RGDSP demonstrated no cell-line discrimination and limited uptake enhancement (never exceeding 50% increase vs. control PEGylated particles) [1]. This study established that linear RGDSP binds αvβ3 and α5β1 with low and unselective affinity, in contrast to the high-affinity, αvβ3-selective binding of cyclic RGD [1].

Integrin Targeting Nanoparticle Drug Delivery Cancer Cell Uptake

RGDSP vs. GRGDSP: Comparative Ca²⁺ Mobilization Potency in Vascular Smooth Muscle

In pulmonary arterial smooth muscle cells (PASMCs), integrin-binding peptides containing the RGD motif elicited Ca²⁺ responses with a rank order of potency: GRGDNP > GRGDSP > GRGDTP = cyclo-RGD at a uniform concentration of 0.5 mM [1]. GRGDSP treatment increased cyclic ADP-ribose (the endogenous activator of ryanodine receptors) by 70% and reduced Lysotracker Red accumulation, confirming direct modulation of acidic organelles [1]. This study provides quantitative evidence that the N-terminal glycine residue in GRGDSP confers measurable potency differences compared to other linear RGD variants; RGDSP lacks this N-terminal glycine and may exhibit altered potency and conformational properties in soluble integrin-activation assays.

Integrin Signaling Vascular Biology Calcium Mobilization

RGDSP-Conjugated Hydrogels vs. Unmodified Hydrogels: Enhanced Spheroid Formation in 3D Salivary Gland Progenitor Culture

In hyaluronic acid (HA)-based hydrogels containing covalently immobilized bioactive peptides, RGDSP conjugation significantly accelerated cell proliferation, with the largest spheroids observed in RGDSP-tagged gels compared to gels modified with other peptide signals (TWSKV, YIGSR, IKVAV) or unmodified controls [1]. Integrin-β1 was identified as a key mediator of cell-matrix interaction in RGDSP-containing gels [1]. RGDSP conjugation improved cell viability, accelerated the formation of epithelial spheroids, and promoted the expansion of the progenitor cell population in 3D culture over a 14-day period [1].

3D Cell Culture Salivary Gland Engineering Progenitor Cell Expansion

RGDSP SAMs vs. Bioinert Background: Spatially Localized hMSC Attachment Maintained for 14 Days

Immobilized RGDSP on carboxylic acid-terminated mixed self-assembled monolayers (SAMs) promoted spatially localized attachment of human mesenchymal stem cells (hMSCs) exclusively within specified regions, while maintaining a stable, bioinert background in serum-containing cell culture conditions for up to 14 days [1]. Cell attachment studies across a range of peptide densities demonstrated that both peptide identity and density strongly influence hMSC spreading and focal adhesion density [1]. The localized SAM replacement method enabled creation of discrete microenvironments with controlled peptide presentation geometry.

Stem Cell Patterning Self-Assembled Monolayers Cell-Material Interface

RGDSP in Fibronectin-Mimetic Peptide PR_b: α5β1-Selective Binding vs. Scrambled Control

The fibronectin-mimetic peptide KSSPHSRN(SG)₅RGDSP (PR_b), which incorporates RGDSP as its C-terminal integrin-binding domain, demonstrated α5β1-specific binding and was successfully developed as an ¹⁸F-labeled PET radioprobe for noninvasive detection of α5β1-positive tumors [1]. ¹⁸F-PR_b was produced with a labeling yield of 22.3±1.9%, radiochemical purity >99%, and specific activity of 30–70 GBq/µmol [1]. A control probe containing a glycine-to-alanine substitution in the RGD motif showed significantly reduced tumor uptake, confirming the essential role of the intact RGDSP sequence [1]. Higher uptake of ¹⁸F-PR_b was observed in α5β1-positive tumors than in α5β1-negative tumors [1].

Molecular Imaging Integrin α5β1 Targeting PET Radioprobe

Arg-Gly-Asp-Ser-Pro: Validated Application Scenarios for Procurement and Experimental Design


Surface Functionalization of Self-Assembled Monolayers (SAMs) for Defined Stem Cell Patterning

RGDSP is validated for covalent conjugation to carboxylic acid-terminated mixed SAMs on gold substrates to create spatially defined cell-adhesive microenvironments. Immobilized RGDSP promotes localized hMSC attachment within specified regions while maintaining a stable bioinert background in serum-containing culture for up to 14 days [1]. This application is supported by direct experimental evidence showing that both peptide identity and density strongly influence hMSC spreading and focal adhesion density, enabling high-throughput screening of immobilized signals on stem cell phenotype [1].

3D Hydrogel Functionalization for Epithelial Progenitor Cell Expansion

RGDSP conjugation to hyaluronic acid-based hydrogels significantly accelerates cell proliferation and spheroid formation in 3D culture of human salivary gland stem/progenitor cells, producing the largest spheroids among tested peptide signals (RGDSP, TWSKV, YIGSR, IKVAV) [2]. Integrin-β1 is identified as a key mediator of cell-matrix interaction in RGDSP-containing gels. This application is appropriate for tissue engineering of secretory epithelial organs where maintaining progenitor cell populations in synthetic matrices is required [2].

Biomaterial Coating for Enhanced Cell Viability in PEG-Based Hydrogels and Titanium Implant Surfaces

RGDSP modification has been demonstrated to enhance cell viability in PEG-based hydrogels and improve the biocompatibility of titanium dental implant model surfaces . This application leverages the broad-spectrum integrin engagement of linear RGDSP to promote initial cell attachment and survival on otherwise bioinert synthetic materials, providing a defined, animal-component-free alternative to complex ECM protein coatings .

Integrin-Mediated Signaling Studies in Vascular Smooth Muscle Cells

Linear RGD-containing peptides, including the closely related GRGDSP variant, elicit measurable Ca²⁺ mobilization responses in pulmonary arterial smooth muscle cells (PASMCs) with defined rank-order potency at 0.5 mM concentration [3]. GRGDSP treatment increases cyclic ADP-ribose by 70% and modulates acidic organelles [3]. RGDSP may be employed in similar signaling studies where soluble integrin activation is required, with the understanding that N-terminal sequence differences (presence or absence of glycine) may affect potency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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